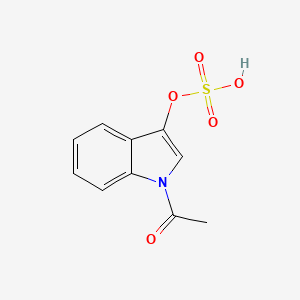

1-乙酰-3-吲哚硫酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

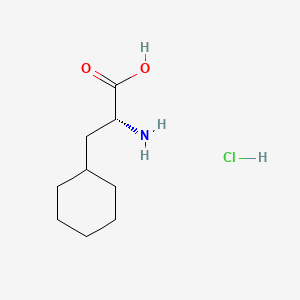

1-Acetyl-3-indoxyl Sulfate, also known as 3-indoxylsulfate and 3-indoxylsulfuric acid, is a metabolite of dietary L-tryptophan . It acts as a cardiotoxin and uremic toxin . It is associated with symptoms of depression and anxiety .

Synthesis Analysis

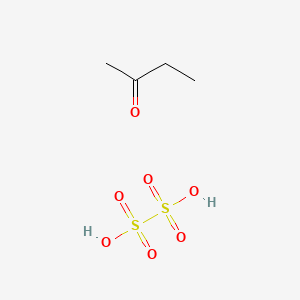

Indoxyl sulfate is synthesized from indole, a compound created solely by gut microbial tryptophanases . Indole is produced from L-tryptophan in the human intestine via tryptophanase-expressing gastrointestinal bacteria . Indoxyl is produced from indole via enzyme-mediated hydroxylation in the liver . Subsequently, indoxyl is converted into indoxyl sulfate by sulfotransferase enzymes in the liver .Molecular Structure Analysis

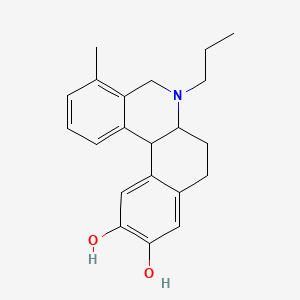

The molecular formula of 1-Acetyl-3-indoxyl Sulfate is C10H9NO5S . Its molecular weight is 255.25 .科学研究应用

慢性肾脏病 (CKD) 中的心血管疾病

- 对于慢性肾脏病患者而言,吲哚硫酸盐已被确定为心血管疾病的危险因素。研究表明,它通过活性氧 (ROS) 诱导的 NF-ĸB 激活,增加了血管内皮细胞中 ICAM-1 和 MCP-1 的表达,提示其在 CKD 患者心血管并发症的发展中发挥作用 (Tumur 等人,2010).

在肾脏排泄和血液蓄积中的作用

- 吲哚硫酸盐是一种尿毒症毒素,由于排泄系统故障而积聚在体内,尤其是在慢性肾功能衰竭的情况下。其转运机制主要与肾脏中的有机阴离子转运蛋白 3 (OAT3) 有关,OAT3 在其肾脏排泄中起着至关重要的作用 (Deguchi 等人,2002).

对肾脏系膜细胞的影响

- 已经观察到吲哚硫酸盐对肾脏系膜细胞产生细胞毒性作用,包括诱导细胞凋亡和改变肾素和血管紧张素转换酶 (ACE) 的表达,而肾素和血管紧张素转换酶在肾脏功能和血压调节中至关重要 (Wang 等人,2014).

对心脏细胞的影响

硫酸化和代谢

- 吲哚硫酸盐是由吲哚通过磺基转移酶的作用形成的,特别是芳基(苯酚)磺基转移酶。了解其代谢途径对于理解其在尿毒症条件下的蓄积和毒性具有重要意义 (Banoglu 和 King,2002).

毒性和治疗策略综述

- 吲哚硫酸盐在肾脏疾病进展、血管疾病、骨骼健康和中枢神经系统中的作用已得到广泛研究。尽管其在各种细胞和动物模型中具有明确的毒性,但其对人类的直接影响仍有待最终证实 (Leong 和 Sirich,2016).

在重症监护病房 (ICU) 中作为生物标志物的潜力

- 3-吲哚硫酸盐(吲哚硫酸盐的衍生物)的尿液水平已被研究为 ICU 患者预后的潜在生物标志物,低水平与死亡率增加和无 ICU 天数减少相关 (Kuo 等人,2021).

与心血管事件和死亡率的关系

- 吲哚硫酸盐水平升高与慢性肾功能衰竭患者的全因死亡率和心血管事件风险增加相关,突出了其在患者预后中的临床意义 (Lin 等人,2015).

对血管收缩的影响

- 吲哚硫酸盐可以增强大鼠主动脉中内皮素-1 诱导的收缩,影响血管张力和功能。这种作用是由于 NO/cGMP 信号传导受损,并且被认为是通过有机阴离子转运蛋白介导的 (Matsumoto 等人,2021).

作用机制

Target of Action

1-Acetyl-3-indoxyl Sulfate, a derivative of indole, is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Mode of Action

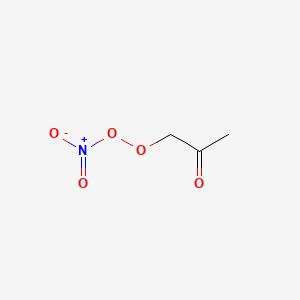

1-Acetyl-3-indoxyl Sulfate interacts with its targets by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules . It maintains intestinal homeostasis and impacts liver metabolism and the immune response . The aryl hydrocarbon receptor (AhR) contributes to 1-Acetyl-3-indoxyl Sulfate-induced immunity by enhancing the expression of arachidonic acid (AA) metabolism-related genes .

Pharmacokinetics

The pharmacokinetics of 1-Acetyl-3-indoxyl Sulfate involves its absorption, distribution, metabolism, and excretion (ADME). Hepatic phase II drug metabolism of indoxyl is conjugated by sulfotransferases to generate 1-Acetyl-3-indoxyl Sulfate, which is finally excreted by the kidney .

Result of Action

The molecular and cellular effects of 1-Acetyl-3-indoxyl Sulfate’s action are diverse. As a uremic toxin, it stimulates glomerular sclerosis and renal interstitial fibrosis . It also contributes to the progression of obesity, insulin resistance, and white adipose tissue .

Action Environment

The action of 1-Acetyl-3-indoxyl Sulfate is influenced by environmental factors. The interaction between host and microorganism widely affects the immune and metabolic status . The gut microbiota and microbiota-derived small molecules, such as 1-Acetyl-3-indoxyl Sulfate, interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma .

生化分析

Biochemical Properties

1-Acetyl-3-indoxyl Sulfate interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of tryptophan, an essential amino acid derived entirely from the diet . The hepatic phase II drug metabolism of indoxyl, a precursor of 1-Acetyl-3-indoxyl Sulfate, is conjugated by sulfotransferases to generate indoxyl-3-sulfate .

Cellular Effects

1-Acetyl-3-indoxyl Sulfate has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to enhance endothelin-1-induced contraction in rat aortae, which may be due to the impairment of NO/cGMP signaling .

Molecular Mechanism

The molecular mechanism of action of 1-Acetyl-3-indoxyl Sulfate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Acetyl-3-indoxyl Sulfate change over time. It has been observed that urinary excretion of 3-indoxyl sulfate, a metabolized form of gut bacteria-derived indole, was significantly higher in certain mice models . This indicates the compound’s stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

1-Acetyl-3-indoxyl Sulfate is involved in several metabolic pathways. It is produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . Higher concentrations of 3-indoxyl sulfate were characterized by alanine degradation I, anaerobic fatty acid beta-oxidation, sulfate reduction, and acetyl-CoA to crotonyl-CoA .

属性

IUPAC Name |

(1-acetylindol-3-yl) hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5S/c1-7(12)11-6-10(16-17(13,14)15)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCECEGXDPHKGQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=CC=CC=C21)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B583085.png)

![2H-Pyran-2-one,4-fluorotetrahydro-3,5,6-trimethyl-,[3R-(3alpha,4beta,5alpha,6alpha)]-(9CI)](/img/no-structure.png)

![[1,1'-Bi(bicyclo[1.1.1]pentane)]-3-carbonyl chloride](/img/structure/B583104.png)

![Imidazo[1,2-a]pyridin-3-ol](/img/structure/B583105.png)

![lithium;potassium;sodium;7-[[4-fluoro-6-[[5-[[4-fluoro-6-[[5-oxo-7-sulfo-6-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-6H-naphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-methylpentyl]amino]-1,3,5-triazin-2-yl]amino]-4-oxo-3-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-3H-naphthalene-2-sulfonic acid](/img/structure/B583106.png)